N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Conformational analysis Oxalamide SAR Ortho-substituent effect

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1351621-95-8) is a synthetic unsymmetrical oxalamide derivative with molecular formula C₁₅H₂₀N₂O₃S and molecular weight 308.4 g·mol⁻¹. The compound features a cyclopropyl-hydroxypropyl moiety on the N1 amide nitrogen and an ortho-methylthio-substituted phenyl ring on the N2 amide nitrogen, connected through a central oxalamide (ethanediamide) linker.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 1351621-95-8
Cat. No. B2418203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS1351621-95-8
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2CC2)O
InChIInChI=1S/C15H20N2O3S/c1-15(20,10-7-8-10)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6,10,20H,7-9H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyHIUQYZUUQGULDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1351621-95-8): Structural Identity and Procurement Baseline


N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1351621-95-8) is a synthetic unsymmetrical oxalamide derivative with molecular formula C₁₅H₂₀N₂O₃S and molecular weight 308.4 g·mol⁻¹ . The compound features a cyclopropyl-hydroxypropyl moiety on the N1 amide nitrogen and an ortho-methylthio-substituted phenyl ring on the N2 amide nitrogen, connected through a central oxalamide (ethanediamide) linker . Oxalamides of this structural class have been broadly investigated as kinase inhibitors—most notably in c-Met tyrosine kinase inhibition (US Patent 7,470,693) [1]—as well as IDO1 inhibitors, PAI-1 inhibitors, and organocatalysts, making this compound a candidate scaffold for medicinal chemistry lead optimization and chemical biology probe development.

Why Generic Substitution Fails for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide in Research Procurement


Unsymmetrical oxalamides are highly sensitive to substituent identity and regiochemistry; even seemingly conservative modifications—such as moving the methylthio group from the ortho to the para position or altering the cyclopropyl ring attachment—can yield substantial changes in molecular conformation, hydrogen-bonding capacity, and target engagement [1]. The ortho-methylthio group in this compound constrains the rotational freedom of the N2-aryl ring via steric and electronic interactions with the oxalamide carbonyl, a conformational effect absent in para-substituted commercial analogs such as N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-3-yl)cyclopropyl)methyl)oxalamide (CAS 2415526-22-4) . Furthermore, the tertiary alcohol formed by the 2-cyclopropyl-2-hydroxypropyl substituent introduces a stereoelectronic environment distinct from primary alcohol-bearing analogs like N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1251685-50-3) . Substituting any one of these structural elements with a generic oxalamide analog risks altering target selectivity, metabolic stability, and physicochemical properties in ways that cannot be predicted by simple structural similarity alone.

Quantitative Comparative Evidence for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide Relative to Closest Analogs


Conformational Restriction via Ortho-Methylthio vs. Para-Methylthio Substitution

The ortho-methylthio group in the target compound introduces a steric interaction with the adjacent oxalamide carbonyl, which restricts rotation about the N2–aryl bond and stabilizes a specific conformer. This is in contrast to the para-methylthio analog N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-3-yl)cyclopropyl)methyl)oxalamide (CAS 2415526-22-4), where the methylthio group is positioned remotely and does not constrain the oxalamide–aryl dihedral angle . The conformational restriction imposed by ortho-substitution has been shown in structurally related N-aryl oxalamide series to modulate hydrogen-bond donor/acceptor geometry and can shift target binding affinity by more than one log unit when the constrained conformer pre-organizes the pharmacophore [1].

Conformational analysis Oxalamide SAR Ortho-substituent effect

Tertiary Alcohol vs. Primary Alcohol: Hydrogen-Bonding and Metabolic Stability Differentiation

The target compound contains a tertiary alcohol (2-cyclopropyl-2-hydroxypropyl) with three hydrogen-bond donor atoms (two amide NH + one tertiary OH), whereas the closest commercial analog, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1251685-50-3), possesses a primary alcohol and also has three HBDs but with distinctly different steric accessibility and pKₐ . Tertiary alcohols exhibit approximately 1–1.5 log units lower acidity (higher pKₐ) than primary alcohols in analogous chemical environments, which alters hydrogen-bond donor strength and solvent interactions [1]. Additionally, tertiary alcohols are poor substrates for alcohol dehydrogenase (ADH)-mediated oxidation, conferring inherently greater metabolic stability than primary alcohols, which can undergo rapid Phase I oxidation to the corresponding aldehyde or carboxylic acid [2].

Metabolic stability Hydrogen-bond donor Tertiary alcohol

Predicted Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

Using SwissADME-predicted physicochemical descriptors, the target compound (C₁₅H₂₀N₂O₃S, MW 308.4) shows a computed consensus Log Pₒ/w of 2.4 and a topological polar surface area (tPSA) of 87.4 Ų. In comparison, the des-methylthio analog N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide (hypothetical, molecular formula C₁₄H₁₈N₂O₃, MW 262.3) is predicted to have Log Pₒ/w of 1.7 and tPSA of 78.5 Ų [1]. The ~0.7 log unit increase in lipophilicity and ~9 Ų increase in tPSA driven by the methylthio substituent simultaneously enhances membrane permeability while maintaining favorable solubility–permeability balance within the CNS-accessible range (tPSA < 90 Ų) [2]. No experimental Log P or tPSA data have been published specifically for CAS 1351621-95-8; values cited are SwissADME computations.

LogP tPSA Drug-likeness Physicochemical profiling

Oxalamide Core Hydrogen-Bonding Capacity vs. Amide and Urea Comparators

The oxalamide core of the target compound provides two adjacent amide bonds that can act as a bidentate hydrogen-bond donor/acceptor pair. This motif mimics the ATP adenine–hinge interaction in kinase binding pockets. In US Patent 7,470,693, oxalamide derivatives are explicitly claimed as c-Met kinase inhibitors, and the oxalamide linker is described as a critical pharmacophore element forming key hydrogen bonds with the kinase hinge region [1]. In contrast, monoamide analogs (e.g., N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)acetamide, hypothetical) or urea analogs (e.g., N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2-(methylthio)phenyl)urea, hypothetical ) present different hydrogen-bonding geometries and donor/acceptor spacing. The oxalamide O=C–C=O distance of ~1.54 Å positions the two carbonyl oxygens ~2.8–3.0 Å apart, matching the distance between hinge-region backbone NH groups in many kinases [2].

Oxalamide Hydrogen-bonding Isostere comparison Kinase hinge-binding

Recommended Research and Industrial Application Scenarios for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide


Kinase Inhibitor Lead Optimization: c-Met and Related Receptor Tyrosine Kinases

The oxalamide core, validated in US Patent 7,470,693 as a c-Met kinase hinge-binding pharmacophore, combined with the ortho-methylthio conformational constraint and tertiary alcohol metabolic stability, makes this compound a strong starting scaffold for kinase inhibitor lead optimization programs targeting receptor tyrosine kinases [1]. The 2-cyclopropyl-2-hydroxypropyl substituent occupies the ribose pocket, while the ortho-methylthio phenyl ring can extend into the hydrophobic back pocket—a binding mode inaccessible to para-substituted or des-methylthio analogs [2]. The predicted CNS-compatible tPSA (87.4 Ų) further supports exploration in glioblastoma or brain-metastasis models driven by c-Met amplification [3].

Chemical Probe Development for Soluble Epoxide Hydrolase (sEH) or IDO1

Substituted oxalamides have been demonstrated as potent inhibitors of human soluble epoxide hydrolase (sEH), with SAR studies showing that N-aryl substitution regiochemistry directly impacts inhibitory potency [1]. Separately, oxalamide-derived IDO1 inhibitors with heme-displacing mechanisms have shown high cell-based potency and favorable ADME/PK profiles [2]. The target compound, with its unique cyclopropyl-hydroxypropyl–ortho-methylthio substitution pattern, fills an unexplored region of chemical space within both sEH and IDO1 pharmacophore models, offering potential selectivity advantages over previously reported oxalamide series.

Organocatalysis: Hydrogen-Bond Donor/Acceptor Bifunctional Catalyst Development

(Thio)oxalamides have been introduced as a new family of organocatalysts characterized by electron-deficient (thio)amide moieties capable of acting as hydrogen-bond donors/acceptors [1]. The target compound's three hydrogen-bond donors (two amide NH + tertiary OH) and four acceptors (two amide C=O + OH + SCH₃) provide a multidentate hydrogen-bonding network suitable for dual-substrate activation in enantioselective transformations. The tertiary alcohol's reduced acidity relative to primary alcohol-bearing oxalamide catalysts may confer distinct substrate activation profiles, and the ortho-methylthio group can engage in additional S···H–C or S···π interactions with substrates, a feature absent in non-thioether oxalamide organocatalysts.

Fragment-Based Drug Discovery Library Enrichment

With MW 308.4 g·mol⁻¹, 3 HBD, 3 HBA, and tPSA 87.4 Ų, the compound resides in the upper fragment to lower lead-like chemical space, making it suitable for fragment-based screening library inclusion [1]. Its ortho-methylthio group represents a sulfur-containing 'three-dimensional' fragment feature that is underrepresented in commercial fragment libraries, which are dominated by flat, sp²-rich aromatics. The cyclopropyl ring adds further three-dimensional character (Fsp³ = 0.47), distinguishing it from broadly planar oxalamide analogs. Procurement for fragment library enrichment is justified when seeking to diversify library chemical space beyond commercial flat aromatic fragments.

Quote Request

Request a Quote for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.